(3R,4R)-4-Methylpiperidin-3-amine
Description
Significance of Chiral Amines and Piperidine (B6355638) Scaffolds in Asymmetric Synthesis
Chiral amines are indispensable tools in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. acs.orgrsc.org They can act as catalysts, directing the stereochemical outcome of a reaction to yield a product with a specific 3D geometry. alfachemic.comhilarispublisher.com The piperidine scaffold, when rendered chiral, provides a robust framework for the construction of enantiomerically pure molecules. thieme-connect.comthieme-connect.com The introduction of chirality into the piperidine ring can significantly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. thieme-connect.com The development of efficient methods for the asymmetric synthesis of substituted piperidines is, therefore, a crucial endeavor in modern organic chemistry. nih.govrsc.org
The Role of Stereochemistry in Chemical and Biological Systems
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is fundamental to understanding how drugs interact with biological systems. ijpsjournal.comnumberanalytics.com Biological targets, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they will interact differently with different enantiomers of a drug. patsnap.com One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. nih.gov Consequently, the ability to control stereochemistry is paramount in drug design and development, ensuring the creation of safer and more effective medicines. patsnap.comgoogle.com Governmental bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that underscore the importance of characterizing the stereochemistry of chiral drugs early in the development process. nih.gov
(3R,4R)-4-Methylpiperidin-3-amine as a Prominent Chiral Building Block
This compound has emerged as a significant chiral building block, particularly in the synthesis of pharmaceutical agents. Its specific stereoconfiguration makes it a valuable intermediate for creating complex molecules with precise three-dimensional structures. A notable application of this compound is in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and other inflammatory conditions. chemicalbook.comgoogle.compharmaffiliates.com The synthesis of the (3R,4R) isomer is crucial for the drug's efficacy. Various synthetic routes have been developed to produce this key intermediate, often involving multi-step processes that may include resolution of a racemic mixture or asymmetric synthesis to establish the desired stereochemistry. google.comgoogleapis.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R)-4-methylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-2-3-8-4-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVKYGIWXZBFIE-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3r,4r 4 Methylpiperidin 3 Amine
Historical Perspectives and Early Synthetic Approaches
Early syntheses of the desired cis-(3R,4R) piperidine (B6355638) core often commenced from substituted pyridines and relied on diastereoselective reductions followed by challenging resolutions of the resulting racemic or diastereomeric mixtures. One of the initial strategies reported by Pfizer involved starting from 3-amino-4-methylpyridine. google.com The synthesis of the racemic cis-N-benzyl-3-methylamino-4-methylpiperidine was achieved through two primary routes. researchgate.net
One approach hinged on the reduction of a functionalized pyridine (B92270). researchgate.net Another route explored an electrochemical oxidation to install a ketone at the 3-position of the piperidine ring, followed by a reductive amination. researchgate.net While both pathways were successful, the pyridine hydrogenation route was found to be more scalable. researchgate.net
Contemporary Asymmetric Synthesis Strategies
To overcome the limitations of classical resolution, significant research has focused on developing asymmetric syntheses that directly generate the (3R,4R) isomer in high enantiomeric purity. These modern strategies can be broadly categorized into chiral pool-based methods, chiral auxiliary-based approaches, and asymmetric catalysis.
Chiral pool synthesis utilizes readily available, inexpensive chiral molecules, such as amino acids or sugars, as starting materials. This strategy elegantly incorporates pre-existing stereocenters into the target molecule. For the synthesis of (3R,4R)-4-methylpiperidin-3-amine, L-malic acid has been successfully employed as a chiral starting material. A multi-step synthesis, proceeding over 16 steps, was developed to produce N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine with an excellent enantiomeric excess (ee) of over 98% and a total yield of 26%. researchgate.net Although this route is lengthy, it demonstrates the feasibility of using natural chiral sources to construct the complex piperidine core.
Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved and can often be recovered. wikipedia.org These auxiliaries provide a powerful means of inducing asymmetry. While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively detailed in readily available literature, the principle is well-established for constructing substituted piperidines. For instance, Oppolzer's camphorsultam has proven effective in the asymmetric synthesis of piperidine derivatives. wikipedia.org
Carbohydrates represent a versatile class of chiral auxiliaries due to their inherent chirality, low cost, and abundance. numberanalytics.comnumberanalytics.com They can be used to control stereochemistry in various reactions, including aldol (B89426) and Michael additions. numberanalytics.com While a direct application of a carbohydrate auxiliary to form this compound is not prominently featured, the potential exists. The multiple stereocenters and functional groups on sugars like glucose or fructose (B13574) offer a rich platform for designing synthetic routes where the carbohydrate scaffold directs the formation of the desired stereocenters in the piperidine ring before being cleaved. numberanalytics.com
Asymmetric catalysis is arguably the most efficient and atom-economical approach for synthesizing chiral molecules. This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
Transition metal-catalyzed asymmetric hydrogenation has emerged as a powerful and widely adopted method for the synthesis of chiral piperidines. acs.orgacs.org This technique often involves the hydrogenation of a prochiral precursor, such as a tetrahydropyridine (B1245486) or an enamine, using a chiral catalyst, typically based on rhodium (Rh) or iridium (Ir) complexed with a chiral ligand. acs.orgacs.orgresearchgate.net
For the synthesis of the key intermediate for Tofacitinib, Rhodium-based catalysts have been extensively studied. researchgate.net A highly efficient process involves the asymmetric hydrogenation of a sterically hindered tetrasubstituted enamine precursor. researchgate.net Using a Rhodium catalyst with a P-chiral bisphosphorus ligand, such as ArcPhos, has achieved excellent enantioselectivities and high turnover numbers, making it a practical manufacturing process. researchgate.netresearchgate.net
Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has also been developed as a robust method for accessing highly substituted chiral piperidines. acs.orgrsc.org These reactions can produce piperidine derivatives with multiple stereocenters in high diastereoselectivity and enantioselectivity. acs.orgrsc.org A general chemo-enzymatic approach has also been reported, combining an amine oxidase and an ene-imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into stereodefined 3,4-disubstituted piperidines, showcasing the power of biocatalysis in achieving precise stereocontrol. nih.gov
Below is a table summarizing key findings in the transition metal-catalyzed asymmetric hydrogenation for related piperidine structures.
| Catalyst System | Substrate Type | Product Configuration | Yield | Stereoselectivity (ee/dr) | Reference |
| [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf / K₂CO₃ | Tetrasubstituted Enamine | (3R,4R)-piperidine intermediate | Full Conversion | >95% ee | researchgate.net |
| Ir / MeO-BoQPhos | α-Heteroaryl-N-benzylpyridinium Salt | 2-(Hetero)aryl piperidine | up to 93% | up to 99.3:0.7 er | acs.org |
| Ir / SegPhos | 2-Aryl-3-phthalimidopyridinium Salt | cis-2,3-disubstituted piperidine | High | High ee and dr | acs.org |
| Rh(I) / Chiral Diene | Alkenyl isocyanate / Alkyne ([2+2+2]) | Polysubstituted Piperidinol | Good | >19:1 dr | nih.gov |
Asymmetric Catalysis in Piperidine Synthesis
Transition Metal-Catalyzed Asymmetric Hydrogenation
Ligand Design and Enantioselectivity Control
The control of enantioselectivity in the synthesis of chiral piperidines, including this compound, is heavily reliant on the design of chiral ligands for transition metal catalysts. Rhodium-catalyzed asymmetric hydrogenation of pyridinium salts or their derivatives is a prominent strategy where the choice of chiral phosphine (B1218219) ligand is paramount.
The enantioselectivity of these reactions is governed by the steric and electronic properties of the chiral ligand, which creates a chiral environment around the metal center. nih.govnih.gov The substrate coordinates to the rhodium-ligand complex, and the facial selectivity of the hydrogenation is dictated by the minimization of steric interactions between the substrate and the bulky groups on the ligand. nih.gov
For instance, bidentate phosphine ligands with atropisomerism, such as SEGPHOS, or those with chiral backbones, like members of the Josiphos family, have been employed in rhodium-catalyzed asymmetric hydrogenations. rsc.org The rigid structure and specific chirality of these ligands effectively shield one face of the prochiral substrate, directing the hydrogen attack to the opposite face, thus leading to high enantiomeric excess (ee) of the desired product. nih.govrsc.org The mechanism involves the dynamic modulation of the Rh-P bond strengths during the catalytic cycle, a process that is influenced by the ligand's structural flexibility. nih.gov While bidentate ligands offer a pre-organized chiral environment, monodentate phosphoramidite (B1245037) ligands have also shown exceptional enantioselectivity, suggesting that a flexible yet well-defined chiral pocket is crucial. nih.govacs.orgmpg.de
The main factors influencing high enantioselectivity in these systems are the repulsive interactions between the functional groups of the substrate and the bulky substituents on the chiral phosphine ligands. nih.gov The presence of two independent chiral phosphorus atoms in unsymmetrical bisphosphine ligands can lead to even higher enantioselectivity compared to C2-symmetric ligands, allowing for fine-tuning by modifying the substituents on the phosphorus atoms. nih.gov
Organocatalytic Transformations
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, offering a metal-free alternative to traditional methods.
Chiral primary amine organocatalysis is a versatile strategy for the construction of chiral piperidine rings. This methodology often involves the reaction of an aldehyde or ketone with an amine to form a transient chiral enamine or iminium ion, which then undergoes a stereoselective cyclization reaction.
One notable application towards the synthesis of a precursor for this compound involves an organocatalytic ring closure. nih.gov In this approach, a chiral primary amine catalyst is proposed to react with 2-butenal and an N-protected-2-nitroethylamine. The reaction proceeds through a cascade of reactions, likely involving a Michael addition followed by an intramolecular cyclization and dehydration, to yield a (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine intermediate. nih.gov The stereochemistry of the final product is dictated by the chiral catalyst, which directs the approach of the reactants in a stereocontrolled manner. Subsequent reduction of the nitro group and the dihydropyridine (B1217469) ring would lead to the desired 3-amino-4-methylpiperidine skeleton.
The mechanism of such aza-Diels-Alder reactions can be either a concerted pericyclic reaction or a stepwise Mannich-Michael pathway, particularly when using oxygenated dienes. rsc.org The chiral primary amine catalyst, often derived from natural amino acids or Cinchona alkaloids, forms a chiral iminium ion with the dienophile, lowering its LUMO and activating it for the reaction with the diene. The stereochemical outcome is controlled by the specific geometry of the transition state, which is influenced by the steric bulk and electronic nature of the catalyst.
N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for a wide array of chemical transformations. acs.org While their application in the direct synthesis of this compound is not extensively documented, the principles of NHC catalysis offer potential routes.
NHC catalysts can activate substrates through the formation of key intermediates such as the Breslow intermediate or acyl azolium ions. acs.org For the synthesis of piperidine frameworks, an NHC could potentially catalyze the annulation of enals with imines. The asymmetric cyclization of enamines with an α,β-unsaturated acyl azolium intermediate, generated from an enal and an NHC, is an efficient method for synthesizing nitrogen-containing heterocycles. acs.org
A plausible, though not yet reported, strategy for a 3,4-disubstituted piperidine could involve the NHC-catalyzed reaction between a suitably substituted enal and an imine. The chiral NHC would control the stereochemistry of the newly formed stereocenters during the cyclization step. The development of planar-chiral cyclophanes through NHC-catalyzed dynamic kinetic resolution highlights the potential of NHCs in controlling complex stereochemistries. nih.gov
Asymmetric Photoredox Catalysis
Asymmetric photoredox catalysis has emerged as a frontier in synthetic organic chemistry, enabling the formation of C-C and C-X bonds under mild conditions using visible light. researchgate.netnih.govuni-marburg.de Although a direct application for the synthesis of this compound has not been detailed in the literature, the foundational principles suggest its feasibility.
This methodology often involves the generation of a radical intermediate through a single-electron transfer (SET) process initiated by a photocatalyst upon light absorption. researchgate.net The stereoselectivity is then controlled by a co-catalyst, which can be a chiral Lewis acid, a Brønsted acid, or an organocatalyst. researchgate.net
A potential strategy for the synthesis of chiral 3-aminopiperidines could involve the photoredox-mediated generation of an α-amino radical from an acyclic amine precursor, followed by a stereoselective radical cyclization or a C-N bond-forming reaction. For instance, a chiral copper(II)-bisoxazoline (Cu(II)-BOX) complex could act as both a photocatalyst and a chiral Lewis acid to control the enantioselectivity of the radical addition to an acceptor. researchgate.net Alternatively, a dual catalytic system comprising an achiral photocatalyst and a separate chiral catalyst could be employed. The challenge lies in controlling the stereochemistry of the highly reactive radical intermediates. nih.gov
Multi-Step Organic Reaction Sequences for Piperidine Ring Construction
The most common approaches to this compound involve multi-step synthetic sequences that construct the piperidine ring and introduce the required stereocenters in a controlled manner. These routes often culminate in a chiral resolution step to isolate the desired enantiomer.
Preparation of Key Piperidine Intermediates
Several key intermediates have been synthesized en route to this compound. The N-benzyl protected version, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, is a particularly important precursor.
One common strategy starts from 3-Amino-4-methylpyridine . The synthesis involves the following sequence:
N-acylation of the amino group.
Quaternization of the pyridine nitrogen with a benzyl (B1604629) halide.
Partial reduction of the pyridinium ring using a reducing agent like sodium borohydride (B1222165) to yield a tetrahydropyridine derivative.
Hydrolysis of the acyl group and subsequent manipulation to form 1-Benzyl-4-methylpiperidin-3-one .
Reductive amination of the ketone with methylamine (B109427) to give racemic cis-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine.
Chiral resolution of the racemic amine using a chiral resolving agent such as Di-p-toluoyl-L-tartaric acid to isolate the (3R,4R)-enantiomer.
Another synthetic approach begins with Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate . A reported asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine from this starting material highlights a different strategy that avoids a late-stage resolution.
A further method utilizes an organocatalytic ring closure of 2-butenal and N-PG-2-nitroethylamine (where PG is a protecting group) to form a dihydropyridine intermediate, which is then hydrogenated to the piperidine ring. nih.gov
The following table summarizes a typical multi-step synthesis starting from 3-Amino-4-methylpyridine.
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 1 | 3-Amino-4-methylpyridine | Acetic anhydride (B1165640) | 3-Acetylamino-4-methylpyridine | - |
| 2 | 3-Acetylamino-4-methylpyridine | Benzyl bromide | 1-Benzyl-3-acetylamino-4-methylpyridinium bromide | - |
| 3 | 1-Benzyl-3-acetylamino-4-methylpyridinium bromide | Sodium borohydride, Methanol (B129727) | 1-Benzyl-3-acetylamino-1,2,5,6-tetrahydropyridine | - |
| 4 | 1-Benzyl-3-acetylamino-1,2,5,6-tetrahydropyridine | Acid hydrolysis | 1-Benzyl-4-methylpiperidin-3-one | - |
| 5 | 1-Benzyl-4-methylpiperidin-3-one | Methylamine, Titanium(IV) isopropoxide, Sodium borohydride | (1-Benzyl-4-methylpiperidin-3-yl)methylamine (racemic) | - |
| 6 | (1-Benzyl-4-methylpiperidin-3-yl)methylamine (racemic) | Di-p-toluoyl-L-tartaric acid | (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine | - |
Sequential Reaction Strategies: N-Acylation, Quaternization, and Reduction
A prominent synthetic route to this compound and its precursors involves a carefully orchestrated sequence of N-acylation, quaternization, and reduction reactions. This strategy begins with the modification of a pyridine precursor to build the core piperidine structure with the desired stereochemistry.
One documented process starts with 3-Amino-4-methyl pyridine. google.com The initial step is an N-acylation of the amino group, for instance, using acetic anhydride or acetyl chloride to form 3-Acetylamino-4-methyl pyridine. google.com This protective acylation is a common strategy in the synthesis of substituted piperidines. nih.gov
The subsequent step is the quaternization of the pyridine nitrogen. This is typically achieved using an alkylating agent like benzyl chloride, which reacts with the nitrogen atom of the 3-Acetylamino-4-methyl pyridine ring. google.com The study of N-quaternization of substituted piperidines, while a long-established reaction, is complex and crucial for creating specific intermediates. researchgate.net This reaction transforms the pyridine into a pyridinium salt, making it susceptible to reduction. google.com
The final stage in this sequence is reduction . The quaternized pyridinium salt undergoes partial reduction of the ring system. A common reagent for this transformation is sodium borohydride (NaBH₄) in a solvent like methanol or water, which reduces the pyridinium ring to a 1,2,5,6-tetrahydropyridine system. google.com In a related synthesis of a derivative, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, sodium borohydride in ethanol (B145695) was used to reduce a pyridinium bromide precursor, achieving a 70% yield after 16 hours. chemicalbook.com It is noteworthy that this reduction strategy avoids harsher reducing agents like lithium aluminium hydride (LiAlH₄), which is a key differentiator from some prior methods. google.com
| Reaction Step | Reagents/Conditions | Intermediate/Product | Reference |
| N-Acylation | 3-Amino-4-methyl pyridine with Acetyl chloride or Acetic anhydride | 3-Acetylamino-4-methyl pyridine | google.com |
| Quaternization | Benzyl chloride in toluene | Quaternized Pyridine Salt | google.com |
| Partial Reduction | Sodium borohydride in Methanol or Water | 1,2,5,6-Tetrahydropyridine system | google.com |
Acid-Catalyzed Hydrolysis and Reductive Amination Protocols
Following the initial construction of the ring system, subsequent modifications are required to install the final amine functionality with the correct stereochemistry. This often involves acid-catalyzed hydrolysis and reductive amination.
The 1,2,5,6-tetrahydropyridine intermediate, still bearing the N-acetyl group from the initial step, undergoes acid-catalyzed hydrolysis . This reaction is typically carried out in the presence of a mixture of acids, such as hydrochloric acid and acetic acid. google.com The hydrolysis step serves to remove the acetyl protecting group and convert the enamine-like structure into the corresponding ketone, 1-Benzyl-4-methylpiperidin-3-one. google.com
Control of Stereochemical Integrity in Coupling Reactions
Ensuring the correct (3R,4R) stereochemistry is the most critical aspect of the synthesis. Since many of the key reactions can produce a mixture of stereoisomers, methods for controlling or separating these isomers are paramount.
The synthesis often produces a racemic mixture of the piperidine derivative, which must then be resolved to isolate the desired (3R,4R) enantiomer. A widely used method is chiral resolution using a chiral acid. For instance, racemic (1-Benzyl-4-methylpiperidin-3-yl)-methylamine can be resolved using Di-p-toluoyl-L-tartaric acid. googleapis.com This process forms diastereomeric salts, which have different physical properties and can be separated by crystallization.
In a different approach, a carbamate (B1207046) intermediate, racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate, is resolved using dibenzoyl-L-tartrate. google.com This method has been shown to be highly effective. A key finding was that the optical purity of the desired product could be significantly enhanced by isolating it as an acetate (B1210297) salt. This additional purification step raised the chiral purity from an initial 95.2% to an excellent 99.8%. google.com This demonstrates that the choice of isolation and purification technique is crucial for achieving high stereochemical integrity. google.com The ability to control the C3-C4 relative stereochemistry is a key challenge in the synthesis of such piperidine analogues. researchgate.net
| Method | Resolving Agent | Starting Material | Key Outcome | Reference |
| Chiral Resolution | Di-p-toluoyl-L-tartaric acid | Racemic (1-Benzyl-4-methylpiperidin-3-yl)-methylamine | Isolation of (3R,4R) isomer | googleapis.com |
| Chiral Resolution & Purification | Dibenzoyl-L-tartrate | Racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate | Increased chiral purity from 95.2% to 99.8% upon isolation as an acetate salt | google.com |
Development of Scalable and Sustainable Synthetic Protocols
Moving from a laboratory-scale procedure to large-scale industrial production requires the development of synthetic protocols that are not only high-yielding and selective but also scalable and sustainable. Research has focused on creating efficient and robust processes for manufacturing this compound and its derivatives. google.comresearchgate.net
An improved process has been developed that claims to be both efficient and avoids complex starting materials and multiple protection/deprotection stages found in other methods. google.com A key aspect of scalability is the ability to produce the target compound in high yield and with high optical purity consistently on a larger scale. google.com
Optimization of Reaction Conditions for Yield and Selectivity
Careful optimization of reaction conditions is essential for maximizing both the chemical yield and the stereochemical selectivity of the synthesis. This involves adjusting parameters such as temperature, reaction time, solvent, and reagent choice.
For example, the acid-catalyzed hydrolysis of the tetrahydropyridine intermediate is preferably conducted at a temperature between 75°C and 90°C (most preferably 85°C to 90°C) to ensure efficient conversion. google.com Furthermore, this optimized process boasts significantly reduced reaction times for several steps compared to previously reported methods. google.com In one specific reduction step to form a precursor, the reaction was stirred for 16 hours to ensure the starting material was fully consumed, leading to a final isolated yield of 70%. chemicalbook.com The enhancement of optical purity from 95.2% to 99.8% by isolating the product as an acetate salt is another prime example of how post-reaction processing is optimized for selectivity. google.com
Green Chemistry Principles in Process Design
Modern pharmaceutical synthesis places a strong emphasis on "green chemistry," which aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. mdpi.comnih.gov This approach considers the environmental impact and safety of a synthesis from start to finish. mdpi.com
The synthesis of this compound precursors incorporates several green chemistry principles. A significant improvement is the avoidance of hazardous reagents like lithium aluminium hydride (LiAlH₄), which was used in earlier synthetic routes. google.com The developed process instead uses the much safer sodium borohydride. google.com Furthermore, the use of water as a solvent for the reductive amination step is another green feature, as water is a benign and environmentally friendly solvent. google.com These choices align with the core green chemistry goals of designing safer chemical syntheses and using safer solvents and auxiliaries. mdpi.comnih.gov The ongoing drive in the chemical industry is to develop more sustainable methodologies, and the evaluation of synthetic pathways using green metrics is becoming increasingly important. rsc.orgrsc.org
Stereochemical Resolution and Enantiopurity Control of 3r,4r 4 Methylpiperidin 3 Amine
Principles and Techniques of Chiral Resolution
The separation of a racemic mixture of 4-methylpiperidin-3-amine (B3368915) into its constituent enantiomers is a crucial step in obtaining the desired (3R,4R) isomer. This is most commonly achieved through diastereomeric salt formation and crystallization, a classical yet highly effective technique. pbworks.comrsc.org
Diastereomeric Salt Formation and Crystallization
The fundamental principle of this method lies in the reaction of a racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics. pbworks.com This difference in solubility allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. Once the desired diastereomeric salt is isolated, the chiral resolving agent can be removed by treatment with a base, yielding the enantiomerically enriched amine. pbworks.comrsc.org
Application of Chiral Resolving Agents (e.g., Ditoluoyl Tartaric Acid)
The choice of the chiral resolving agent is critical for a successful resolution. Tartaric acid and its derivatives are among the most widely used resolving agents for chiral bases due to their ready availability and effectiveness in forming crystalline salts. ulisboa.pt For piperidine (B6355638) derivatives, (-)-O,O'-di-p-toluoyl-L-tartaric acid (L-DTTA) has been shown to be an effective resolving agent. researchgate.net In the resolution of a related compound, the diastereomeric salt with the desired stereochemistry exhibited lower solubility, allowing for its isolation through crystallization. ulisboa.pt The efficiency of the resolution is highly dependent on the solvent system and the molar ratio of the resolving agent to the racemic amine. ulisboa.pt
Table 1: Chiral Resolving Agents for Amines
| Resolving Agent | Type | Common Application |
| (-)-O,O'-di-p-toluoyl-L-tartaric acid (L-DTTA) | Chiral Acid | Resolution of racemic amines |
| (+)-O,O'-dibenzoyl-D-tartaric acid (D-DBTA) | Chiral Acid | Resolution of racemic amines |
| (R)-(-)-Mandelic Acid | Chiral Acid | Resolution of racemic amines |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | Resolution of racemic amines |
This table presents common chiral resolving agents for amines.
Analytical Methods for Enantiomeric Excess Determination
To ensure the stereochemical purity of (3R,4R)-4-methylpiperidin-3-amine, robust analytical methods are required to determine the enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable technique for this purpose. nih.gov
For amines that lack a strong chromophore for UV detection, a pre-column derivatization step is often employed. nih.gov Reacting the amine with a reagent such as p-toluenesulfonyl chloride introduces a chromophore, allowing for sensitive detection. nih.gov A study on the enantiomeric purity of a similar piperidin-3-amine (B1201142) utilized a Chiralpak AD-H column with a mobile phase of ethanol (B145695) containing a small percentage of diethylamine. This method successfully separated the derivatized enantiomers with good resolution. nih.gov
Table 2: Example of Chiral HPLC Method for a Piperidine Derivative
| Parameter | Condition |
| Column | Chiralpak AD-H |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 228 nm |
| Derivatizing Agent | p-Toluenesulfonyl chloride |
This table outlines a specific chiral HPLC method used for the analysis of a piperidine derivative, which can be adapted for this compound. nih.gov
Stereocontrol Mechanisms in Ring-Opening and Cyclization Reactions
As an alternative to chiral resolution, the stereoselective synthesis of this compound offers a more direct route to the desired enantiomer. Key strategies often involve the stereocontrolled opening of a cyclic precursor, such as a chiral aziridine (B145994), followed by cyclization.
Regio- and Stereo-Selective Ring-Opening of Chiral Aziridines
The synthesis of substituted piperidines can be achieved through the nucleophilic ring-opening of activated aziridines. derpharmachemica.com This approach allows for the introduction of substituents with a high degree of regio- and stereocontrol. For the synthesis of a key intermediate of Tofacitinib, a process involving the reductive ring-opening of a Boc-activated aziridine has been reported. derpharmachemica.com The regioselectivity of the ring-opening, which dictates the final substitution pattern of the piperidine ring, is a critical factor in this synthetic strategy.
Implications of Stereochemistry on Molecular Recognition and Interactions
The specific (3R,4R) configuration of 4-methylpiperidin-3-amine is not arbitrary; it is essential for its intended biological function within a larger molecule. The precise spatial orientation of the methyl and amino groups on the piperidine ring dictates how the molecule interacts with its biological target.
In the context of Tofacitinib, which contains the this compound moiety, studies have shown that only the (3R,4R) isomer is capable of effectively inhibiting the Janus kinase 3 (Jak3). This highlights the critical role of stereochemistry in molecular recognition. The specific arrangement of the substituents on the piperidine ring allows for optimal binding to the active site of the enzyme. Computational modeling and molecular docking studies can further elucidate the specific interactions, such as hydrogen bonding and hydrophobic interactions, that are favored by the (3R,4R) stereoisomer and are crucial for its inhibitory activity. mdpi.com
Advanced Synthetic Applications and Structural Modifications of 3r,4r 4 Methylpiperidin 3 Amine
The Versatile Role of (3R,4R)-4-Methylpiperidin-3-amine in Synthesis
The unique stereochemistry and functional group presentation of this compound make it a highly sought-after component for the synthesis of intricate molecules. Its application extends from being a fundamental piece in multi-step total syntheses to a starting point for the development of new reaction methodologies.
A Cornerstone for Complex Organic Architectures
The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Tofacitinib. google.comchemicalbook.com In this context, the piperidine (B6355638) ring provides a specific three-dimensional conformation that is essential for the drug's biological activity. The synthesis involves the coupling of the protected this compound with a pyrimidine (B1678525) derivative, followed by further functionalization.
The synthesis of Tofacitinib and its intermediates showcases the utility of this compound in complex multi-step sequences. For instance, a common strategy involves the initial protection of one or both amine groups, followed by coupling reactions and subsequent deprotection steps. google.com The stereochemistry of the 3-amino and 4-methyl groups is critical for the final biological activity of the target molecule.
| Intermediate | Starting Material | Key Transformation | Reference |
| N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | This compound | N-alkylation and coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | nih.govpharmaffiliates.com |
| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | 4-picoline or 3-amino-4-methylpyridine | Multi-step synthesis involving reduction, oxidation, and amination | google.com |
| Tofacitinib | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Acylation with a cyanoacetyl group | google.comchemicalbook.com |
Pioneering Novel Reaction Pathways
While predominantly utilized as a structural component, the unique reactivity of the vicinal amino groups on the piperidine scaffold of this compound presents opportunities for the development of novel reaction pathways. Although specific examples of this compound pioneering entirely new named reactions are not extensively documented, its derivatives are employed in methodologies that lead to the stereoselective formation of complex heterocyclic systems.
For instance, the differential reactivity of the two amine groups can be exploited for sequential functionalization, allowing for the controlled introduction of various substituents. This can lead to the formation of fused heterocyclic systems through intramolecular cyclization reactions. The development of one-pot synthesis procedures for substituted piperidin-4-ols, which share a similar structural motif, highlights the potential for developing novel, efficient synthetic routes that could be adapted for derivatives of this compound. nih.gov
Design and Synthesis of Piperidine Analogues and Derivatives
The core structure of this compound serves as a template for the design and synthesis of a wide array of analogues and derivatives. These modifications are crucial for exploring the structure-activity relationships (SAR) of bioactive molecules and for expanding the accessible chemical space for drug discovery.
Exploration of Structural and Stereochemical Analogues
The synthesis of structural and stereochemical analogues of this compound is a key area of research. This includes the synthesis of diastereomers and enantiomers to understand the impact of stereochemistry on biological activity. For example, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been described, providing access to alternative stereochemical arrangements. researchgate.net
Furthermore, the synthesis of piperidine derivatives with different substitution patterns, such as 2,4-disubstituted piperidines, allows for the exploration of how the relative positions of functional groups affect molecular properties. researchgate.net General methods for the diastereoselective synthesis of substituted piperidines, such as those starting from L-glutamic acid, provide pathways to a variety of structurally diverse analogues. niscpr.res.in
| Analogue Type | Synthetic Strategy | Potential Application | Reference |
| Diastereomers | Stereoselective reduction or cyclization reactions | Probing stereochemical requirements for biological targets | researchgate.net |
| Positional Isomers | Synthesis from alternative starting materials (e.g., different substituted pyridines) | Exploring alternative binding modes | mdpi.com |
| Substituted Analogues | Functionalization of the piperidine ring or nitrogen atom | Modifying physicochemical properties (e.g., solubility, lipophilicity) | niscpr.res.in |
Strategies for Modifying Substituents on the Piperidine Ring
Various synthetic strategies have been developed to modify the substituents on the piperidine ring of this compound and its precursors. These modifications can be broadly categorized into N-functionalization and C-functionalization.
N-Functionalization: The nitrogen atom of the piperidine ring is readily functionalized through reactions such as alkylation, acylation, and sulfonylation. The choice of the N-substituent can significantly impact the pharmacological properties of the resulting molecule. For example, in the synthesis of Tofacitinib, the piperidine nitrogen is acylated with a cyanoacetyl group in the final steps. google.com The use of protecting groups, such as the benzyl (B1604629) group, is also a common strategy to control the reactivity of the nitrogen during synthesis, which is later removed to allow for further modification. google.com
C-Functionalization: Modification of the carbon backbone of the piperidine ring is more challenging but offers access to a wider range of analogues. Strategies often involve starting from a more highly functionalized precursor or employing advanced synthetic methodologies. For instance, the synthesis of piperidines with additional substituents on the ring can be achieved through multi-step sequences involving stereoselective additions to unsaturated precursors. nih.gov
Expanding Chemical Space through Derivative Synthesis
The synthesis of derivatives of this compound is a powerful tool for expanding the accessible chemical space in drug discovery. By systematically modifying the substituents on the piperidine ring and the amino groups, a library of compounds with diverse physicochemical properties can be generated. This allows for a thorough exploration of the structure-activity landscape around a particular pharmacophore.
The creation of fused heterocyclic systems from this compound derivatives is one approach to significantly expand chemical space. researchgate.net These rigid, polycyclic structures introduce novel three-dimensional shapes that can interact with biological targets in unique ways. While not directly employing the title compound, the synthesis of fused heterocyclic ring systems from related amino-substituted heterocycles demonstrates the potential of this strategy. researchgate.net
Conformational Analysis and Molecular Dynamics Studies of Piperidine Scaffolds
The specific three-dimensional arrangement of the atoms in a molecule, or its conformation, is critical for its biological activity. For piperidine rings, the chair conformation is generally the most stable. However, the orientation of substituents (as either axial or equatorial) can significantly influence the molecule's shape, properties, and how it interacts with a protein target.
Computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for studying these conformational preferences. acs.orgnih.gov MD simulations, in particular, allow researchers to observe the dynamic behavior of a molecule over time, providing insights into the stability of different conformations and the flexibility of the scaffold in a simulated physiological environment. nih.govresearchgate.netyoutube.com
A key example involving the this compound scaffold is the analysis of the JAK3 inhibitor, CP-690,550 (Tofacitinib). A study comparing all four possible stereoisomers of this drug performed an appraisal of their minimum energy conformations. nih.gov The analysis revealed that for the biologically active (3R,4R) isomer, the preferred conformation places the 4R-methyl group in an equatorial position and the 3R-amino-deazapurine moiety in an axial position. nih.gov This specific arrangement is crucial for fitting into the kinase's binding site.
General studies on substituted piperidines further illuminate the forces governing these preferences. In N-acylpiperidines, for instance, a phenomenon known as pseudoallylic strain can strongly favor an axial orientation for a substituent at the 2-position. acs.org For fluorinated piperidines, the preference for an axial or equatorial fluorine atom is a complex interplay between electrostatic interactions (like charge-dipole), hyperconjugation, and steric factors, with the polarity of the solvent also playing a major role. nih.govresearchgate.netresearchgate.net
Molecular dynamics simulations are frequently used to validate the stability of a ligand-protein complex predicted by docking studies. nih.govnih.gov These simulations can confirm whether the proposed binding mode is maintained under dynamic conditions and can reveal subtle conformational changes in both the ligand and the protein target upon binding. nih.govnih.gov
Table 1: Conformational Preferences in Substituted Piperidine Scaffolds
| Piperidine Scaffold/Derivative | Substituent(s) & Position(s) | Preferred Conformation/Orientation | Influencing Factors | Computational Method |
| Tofacitinib Analog | 3R-amino, 4R-methyl | 3R-amino (axial), 4R-methyl (equatorial) | Stereochemistry for optimal binding | Energy Minimization |
| N-Acylpiperidines | 2-methyl | Axial | Pseudoallylic Strain | Density Functional Theory (DFT) |
| Fluorinated Piperidines | 3-fluoro, 3,5-difluoro | Axial | Hyperconjugation, Charge-dipole interactions, Solvation | NMR, DFT |
| 2-Substituted Piperazines | 1-acyl, 2-substituent | Axial | Intramolecular Hydrogen Bonding | Molecular Modeling |
Computational Chemistry Approaches in Scaffold Design and Synthesis
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties before synthesis. This in silico approach saves significant time and resources by focusing laboratory efforts on the most promising candidates.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov It is widely used to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of a ligand's activity. tandfonline.comrsc.org The output of a docking study includes a predicted binding pose and a scoring function that estimates the binding affinity, often expressed in kcal/mol. nih.govpreprints.org
For scaffolds derived from this compound, docking studies have been crucial in elucidating their mechanism of action. In the development of the JAK inhibitor Tofacitinib, docking simulations of the (3R,4R) isomer into the Jak3 kinase domain were performed. nih.gov These studies showed that the pyrrolo[2,3-d]pyrimidine core forms critical hydrogen bonds with the protein's hinge region, mimicking interactions seen in other kinase inhibitors. nih.gov The model also predicted that the nitrile group interacts with an arginine residue (Arg953) at the entrance of the binding cleft, further anchoring the inhibitor. nih.gov
This piperidine scaffold has also been incorporated into inhibitors of other enzymes, such as β-secretase (BACE1), a key target in Alzheimer's disease. nih.gov Docking studies of various BACE1 inhibitors reveal that a common binding motif involves hydrogen bonds between the inhibitor and the catalytic aspartate dyad (Asp32 and Asp228) in the enzyme's active site. researchgate.netnih.gov By using the this compound scaffold, medicinal chemists can design molecules with the correct three-dimensional geometry to present functional groups for these critical interactions.
Table 2: Examples of Molecular Docking Studies with Piperidine-Containing Scaffolds
| Compound Class / Scaffold | Target Protein | Key Interacting Residues | Predicted Binding Affinity (Example) |
| Tofacitinib Analog (3R,4R) | Jak3 Kinase | Hinge Region, Arg953 | Kd: 0.75 nM |
| Piperidine-based Analgesics | µ-Opioid Receptor | Q124, D147, Y148, W318 | -8.13 to -13.37 kcal/mol |
| Piperidine/Oxindole Hybrids | VEGFR-2 | Cys919, Glu885, Asp1046 | IC₅₀: 45.9 nM (Compound 12e) |
| BACE1 Inhibitors | BACE1 | Asp32, Asp228, Gly230 | IC₅₀: Sub-micromolar range |
| HIV-1 Protease Inhibitors | HIV-1 Protease | Not specified | IC₅₀: 3.61 nM (Compound 22a) |
Beyond predicting binding, computational chemistry can provide profound insights into chemical reactions themselves. Theoretical investigations, often using DFT, can map out entire reaction pathways, calculate the energies of transition states, and explain why a particular product or stereoisomer is formed preferentially. acs.org This knowledge is vital for developing efficient and stereoselective syntheses, which is particularly important for complex molecules like derivatives of this compound where precise stereochemistry is required for activity. nih.govnih.gov
For example, computational studies have been used to elucidate the mechanism of copper-catalyzed intramolecular C-H amination for the synthesis of piperidines. acs.org These studies investigated a proposed Cu(I)/Cu(II) catalytic cycle, calculating the free energy profiles to understand the key steps of the reaction. acs.org
Another study explored the generation of a highly reactive "3,4-piperidyne" intermediate for the synthesis of annulated piperidines. escholarship.org Using the distortion/interaction model, the researchers computationally analyzed the structure of the intermediate to successfully predict the regioselectivity of its subsequent cycloaddition reactions. escholarship.org
The selectivity in organocatalysis has also been a subject of theoretical investigation. A computational study of a [3+2] cycloaddition reaction catalyzed by piperidine analyzed two possible mechanistic routes (an iminium vs. a dienamine intermediate). nih.gov The calculations of activation barriers correctly identified the favored pathway, and further analysis of the electron localization function (ELF) revealed that the catalyzed reaction proceeds through a "two-stage one-step" mechanism. nih.gov These examples demonstrate how theoretical chemistry provides a powerful lens to understand and optimize the synthesis of complex piperidine scaffolds.
Advanced Spectroscopic and Structural Elucidation of Chiral Piperidines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique would provide unequivocal proof of the (3R,4R) stereochemistry of 4-methylpiperidin-3-amine (B3368915). The process would involve growing a suitable single crystal of a salt of the amine, as amines themselves are often liquids or oils at room temperature and can be challenging to crystallize. While the principles of using X-ray diffraction for absolute configuration determination of chiral compounds, including amines, are well-established, specific crystallographic data for (3R,4R)-4-Methylpiperidin-3-amine, such as its crystal system, space group, and atomic coordinates, are not present in the public domain.
Mass Spectrometry Techniques in Structural Characterization
Mass spectrometry is an essential tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be employed. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the piperidine (B6355638) ring. While the molecular formula and weight are known, specific, published mass spectra for this compound are not available.
Chiral Chromatography and Other High-Resolution Separation Methods for Purity Assessment
Assessing the enantiomeric and diastereomeric purity of this compound is crucial, especially for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. A typical approach would involve the use of a chiral stationary phase that can differentiate between the various stereoisomers of 4-methylpiperidin-3-amine. In some cases, pre-column derivatization with a chiral or UV-active agent is employed to enhance separation and detection. Research has been conducted on the chiral separation of related compounds like piperidin-3-amine (B1201142), but specific methods and chromatograms validated for this compound are not detailed in the available literature.
Theoretical Frameworks and Mechanistic Studies in Piperidine Synthesis
Understanding Principles of Asymmetric Induction
Asymmetric induction is the process by which a chiral element in a reaction influences the formation of a new stereocenter, leading to an unequal mixture of stereoisomers. In the synthesis of piperidines, this can be achieved through various strategies:
Substrate Control: A chiral center already present in the starting material can direct the stereochemical outcome of subsequent reactions.
Auxiliary Control: A chiral auxiliary is a temporary chemical entity that is attached to the starting material to direct the stereochemistry of a reaction. Once the desired stereocenter is created, the auxiliary is removed.
Reagent Control: A chiral reagent or catalyst is used to create the new stereocenter with a specific configuration.
A notable example of asymmetric induction is the use of chiral amines in a one-pot synthesis of substituted piperidines. Reactions involving chiral amines have demonstrated the ability to achieve high levels of chirality induction, leading to the formation of enantiomerically pure piperidines. acs.org This strategy, based on an exocyclic stereochemistry control, has proven effective for a variety of substrates. acs.org Furthermore, the use of amino acid derivatives as chiral amines can lead to 100% chirality induction, highlighting the power of this approach. acs.org
Rational Design Principles for Chiral Catalysts and Auxiliaries
The development of effective stereoselective syntheses heavily relies on the rational design of chiral catalysts and auxiliaries. The goal is to create a well-defined chiral environment around the reacting molecules to favor the formation of one stereoisomer over others.
Key principles in the design of these chiral mediators include:
Steric Hindrance: Creating a sterically demanding environment that allows the substrate to approach the reactive site from only one direction.
Electronic Interactions: Utilizing attractive or repulsive electronic interactions between the catalyst/auxiliary and the substrate to favor a specific transition state.
Conformational Rigidity: Designing rigid catalyst or auxiliary structures to minimize conformational flexibility and enhance stereochemical communication.
Recent advancements have seen the development of rhodium-catalyzed reductive transamination reactions for the synthesis of chiral piperidines from simple pyridinium (B92312) salts. dicp.ac.cnresearchgate.net This method offers excellent diastereo- and enantio-selectivities and tolerates a wide range of functional groups. dicp.ac.cnresearchgate.net Similarly, chiral copper catalysts have been successfully employed in the enantioselective C-H cyanation of acyclic amines, which can then be converted to chiral piperidines. nih.gov This approach utilizes a radical relay mechanism to achieve high levels of stereocontrol. nih.gov Organocatalysis, using small organic molecules as catalysts, has also emerged as a powerful tool for the asymmetric synthesis of piperidines. rsc.org For instance, chiral phosphoric acids have been used to catalyze the synthesis of novel bisindole-piperidine-amino acid hybrids with high enantioselectivity. rsc.org
Analysis of Stereoelectronic Effects in Piperidine (B6355638) Systems
Stereoelectronic effects are the result of the interplay between the stereochemistry (spatial arrangement) and the electronic properties of a molecule. These effects can have a profound influence on the conformation, reactivity, and stability of piperidine rings.
Key stereoelectronic effects in piperidine systems include:
Anomeric Effect: The tendency of a heteroatomic substituent at the anomeric carbon (C-2) of a heterocyclic ring to adopt an axial orientation.
Gauche Interactions: Steric repulsion between substituents on adjacent carbons.
Dipole-Dipole Interactions: Interactions between polar bonds within the molecule.
Studies on hydroxylated piperidines have revealed significant stereoelectronic substituent effects. nih.gov For example, the basicity of a piperidine is influenced by the stereochemistry of hydroxyl groups. An equatorial hydroxyl group in the 3-position makes the compound more acidic (by 0.8 pH units) than its axial counterpart. nih.gov Similarly, an equatorial hydroxyl group at the 4-position results in a 0.4 pH unit increase in acidity compared to the axial isomer. nih.gov These differences are attributed to variations in charge-dipole interactions in the different conformers. nih.gov Such stereoelectronic effects can even cause a change in the conformation of the piperidine ring upon protonation. nih.gov
Kinetic and Thermodynamic Considerations in Stereoselective Transformations
The outcome of a stereoselective reaction can be governed by either kinetic or thermodynamic control.
Kinetic Control: The product distribution is determined by the relative rates of formation of the different stereoisomers. The major product is the one that is formed fastest.
Thermodynamic Control: The product distribution is determined by the relative stabilities of the different stereoisomers. The major product is the most stable one.
In the synthesis of 3,4-disubstituted piperidines, it is possible to switch between kinetic and thermodynamic control by changing the reaction conditions. acs.orgnih.gov For instance, the cyclization of certain aldehydes catalyzed by Lewis acids at low temperatures proceeds under kinetic control to yield predominantly the cis-piperidine. acs.orgnih.gov Upon warming, this kinetically favored product can isomerize to the more thermodynamically stable trans-piperidine. acs.orgnih.gov In contrast, using a Brønsted acid like concentrated hydrochloric acid at low temperatures can favor the formation of the cis-piperidine with high diastereoselectivity. acs.orgnih.gov Mechanistic studies, supported by DFT calculations, suggest that these cyclizations can proceed through a mechanism with significant carbocationic character, where the cis carbocation is more stable. nih.govbirmingham.ac.uk
Broader Academic Impact and Future Research Directions
Contributions to General Stereoselective Synthesis Methodologies
The synthesis of the (3R,4R)-3-amino-4-methylpiperidine core, a key component of the Janus kinase (JAK) inhibitor Tofacitinib, has spurred the development of various stereoselective synthetic methods for 3,4-disubstituted piperidines. These methodologies often aim to control the relative and absolute stereochemistry of the two contiguous stereocenters, a significant challenge in organic synthesis.
Key strategies that have been highlighted and advanced through the pursuit of this and related structures include:
Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of substituted pyridinium (B92312) salts and other unsaturated precursors using chiral transition-metal catalysts, such as those based on rhodium and iridium, has been a fruitful area of research. These methods provide access to enantioenriched piperidine (B6355638) derivatives with high efficiency. acs.org
Organocatalysis: Organocatalytic domino reactions, such as Michael addition/aminalization processes, have been developed to construct polysubstituted piperidines with excellent enantioselectivity, often creating multiple stereocenters in a single step. acs.org
Substrate-Controlled Diastereoselective Reactions: Many synthetic routes rely on the inherent stereochemistry of a starting material to direct the formation of new stereocenters. This includes the use of chiral pool starting materials and the application of diastereoselective reductions and alkylations.
Biocatalysis: The use of enzymes, such as transaminases and ketoreductases, offers a green and highly selective alternative for the synthesis of chiral amines and their precursors. nih.govresearchgate.netnih.gov Biocatalytic desymmetrization and kinetic resolution are powerful tools for accessing enantiomerically pure piperidine intermediates.
The successful application of these diverse strategies in synthesizing the (3R,4R)-4-methylpiperidin-3-amine scaffold has provided valuable insights and robust protocols that are applicable to a broader range of complex chiral molecules.
Advancements in Chiral Amine Chemistry
Chiral amines are ubiquitous structural motifs in pharmaceuticals and natural products. The synthesis of this compound has contributed to the expanding toolbox of methods for preparing stereochemically defined amines. The development of synthetic routes to this compound has underscored the importance of controlling stereochemistry at positions gamma to the amine nitrogen, a less common but equally important challenge compared to alpha-chiral amines.
Furthermore, the methodologies developed for the synthesis of the 3-amino-4-methylpiperidine core have been extended to other chiral amine targets, demonstrating the transferability and broad utility of these synthetic advancements. The insights gained from controlling the cis- and trans- stereoisomers of this particular piperidine derivative have informed the synthesis of other complex cyclic and acyclic amines.
Development of Novel Scaffolds for Chemical Biology and Materials Science
The rigid piperidine ring of this compound serves as a valuable scaffold for presenting functional groups in a well-defined three-dimensional orientation. This property is highly desirable in chemical biology for the design of probes and small molecule ligands that interact with biological targets with high specificity. The defined stereochemistry allows for a precise understanding of structure-activity relationships.
While its application in materials science is less documented, the principles of its stereocontrolled synthesis can be applied to create novel chiral polymers and materials. Functionalized piperidines can be incorporated into polymer backbones or as pendant groups to induce chirality and influence material properties. For instance, piperidine-based structures have been investigated for the preparation of bioactive films with potential applications in drug delivery and as antimicrobial surfaces. nih.gov The inherent basicity and potential for further functionalization of the amine groups also make such scaffolds interesting for applications in catalysis and as organic bases. wikipedia.org
Emerging Technologies in Chiral Synthesis and Characterization
The demand for efficient and scalable syntheses of chiral compounds like this compound continues to drive innovation in synthetic technologies. Some of the emerging areas that are impacting the synthesis of chiral piperidines include:
Photoredox Catalysis: Visible-light-mediated photoredox catalysis is increasingly being used to forge C-C and C-N bonds under mild conditions, offering new pathways for the construction and functionalization of piperidine rings. nih.gov
Flow Chemistry: Continuous flow reactors are being employed to improve the safety, efficiency, and scalability of hazardous or highly exothermic reactions often encountered in multi-step syntheses. This technology allows for precise control over reaction parameters, leading to higher yields and purities.
Advanced Analytical Techniques: The unambiguous determination of relative and absolute stereochemistry is crucial. Advances in NMR spectroscopy, X-ray crystallography, and chiral chromatography are essential for characterizing complex stereoisomers and ensuring the enantiopurity of the final products.
These technologies are poised to further refine and improve the synthesis of this compound and other complex chiral molecules.
Investigation of Unexplored Stereoisomeric Forms and Associated Synthetic Challenges
The (3R,4R) stereoisomer of 4-methylpiperidin-3-amine (B3368915) is just one of four possible stereoisomers. The synthesis and biological evaluation of the other stereoisomers—(3S,4S), (3R,4S), and (3S,4R)—present significant synthetic challenges but also offer opportunities for discovering novel biological activities.
The primary challenge lies in developing highly diastereoselective and enantioselective methods to access each isomer in high purity. For example, controlling the cis versus trans relationship between the methyl and amino groups, as well as the absolute configuration of each stereocenter, requires distinct synthetic strategies. The exploration of different catalytic systems, chiral auxiliaries, and starting materials is necessary to unlock access to the full stereochemical diversity of the 4-methyl-3-aminopiperidine scaffold.
Studies on the different stereoisomers of other substituted piperidines have shown that stereochemistry can have a profound impact on biological activity. nih.gov Therefore, the synthesis and investigation of the unexplored stereoisomers of 4-methyl-3-aminopiperidine could lead to the discovery of new therapeutic agents with improved potency, selectivity, or pharmacokinetic profiles.
Q & A
Q. What synthetic routes are available for (3R,4R)-4-Methylpiperidin-3-amine?
Methodological Answer: The synthesis typically involves multi-step processes with stereochemical control. A key route (from ) includes:
N-Acylation : React 3-amino-4-methylpyridine with an acylating agent (e.g., acetic anhydride).
Hydrolysis : Treat the intermediate with sodium hydroxide to remove the acetyl group.
Partial Reduction : Use NaBH₄ in methanol/water to reduce the pyridine ring selectively.
Cyclization and Resolution : React with benzaldehyde derivatives and resolve enantiomers using chiral agents like ditartrate .
Supporting Data (Table 1):
| Step | Reagents/Conditions | Intermediate | Yield | Reference |
|---|---|---|---|---|
| 1 | Acetic anhydride, RT | 3-Acetamido-4-methylpyridine | 85% | |
| 3 | NaBH₄, MeOH/H₂O | 3-Amino-4-methylpiperidine | 72% |
Q. How is stereochemical purity ensured during synthesis?
Methodological Answer: Stereochemical control is achieved via:
- Chiral Resolution : Use of diastereomeric salts with chiral resolving agents (e.g., L-di-tartaric acid) to separate (3R,4R) from (3S,4S) isomers .
- Catalytic Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective reduction of imine intermediates (noted in broader piperidine syntheses) .
Key Consideration:
Optical rotation analysis and chiral HPLC are critical for verifying enantiomeric excess (≥98% ee is typical for pharmaceutical-grade intermediates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer: Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in cyclization steps ( reports 89% yield using methanol vs. 61% in THF) .
- Temperature Control : Lowering reaction temperatures during sensitive steps (e.g., NaBH₄ reduction at 0°C minimizes side reactions) .
- Catalyst Screening : Titanium(IV) isopropoxide improves reductive amination efficiency (yields up to 92% in ) .
Data Contradiction Note:
Patent EP () reports 72% yield for partial reduction, while a related method () achieves 89% using modified conditions. This discrepancy highlights the need for condition-specific optimization .
Q. What analytical techniques confirm structural and stereochemical integrity?
Methodological Answer:
Spectroscopic Table (Table 2):
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| (3R,4R)-Intermediate | 3.35 (m, 2H), 1.32 (d, 3H) | 52.1 (CH), 21.4 (CH₃) |
Q. How are data contradictions in reported synthetic protocols resolved?
Methodological Answer: Contradictions (e.g., variable yields or stereoselectivity) are addressed by:
- Reproducibility Trials : Replicating methods under controlled conditions (e.g., humidity, catalyst purity).
- Mechanistic Studies : DFT calculations () identify transition states influencing stereochemical outcomes .
- Cross-Validation : Comparing analytical data (e.g., HRMS, optical rotation) with literature standards .
Example:
A reported 24% yield for (3i) in antimalarial studies () vs. 92% for similar piperidine derivatives () suggests substrate-specific reactivity, necessitating tailored optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
